molecular formula C9H15N3O2S B583917 L-(+)-Ergothioneine-d3 CAS No. 1356933-89-5

L-(+)-Ergothioneine-d3

Cat. No.: B583917
CAS No.: 1356933-89-5
M. Wt: 232.316
InChI Key: SSISHJJTAXXQAX-LNEZGBMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-(+)-Ergothioneine-d3: is a naturally occurring amino acid derivative that contains sulfur. It is a stable antioxidant and is known for its potential health benefits. This compound is a deuterated form of ergothioneine, where three hydrogen atoms are replaced with deuterium. Ergothioneine is found in various fungi, cyanobacteria, and some animal tissues. It has garnered significant interest due to its potential therapeutic applications and its role in cellular protection against oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-(+)-Ergothioneine-d3 typically involves the incorporation of deuterium into the ergothioneine molecule. One common method is the hydrogen-deuterium exchange reaction, where ergothioneine is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium. This process can be catalyzed by various agents to enhance the efficiency of deuterium incorporation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Fermentation: Using genetically modified microorganisms to produce ergothioneine, followed by deuterium exchange.

    Chemical Synthesis: Employing advanced chemical techniques to achieve selective deuteration of ergothioneine.

Chemical Reactions Analysis

Types of Reactions

L-(+)-Ergothioneine-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfide derivatives.

    Reduction: It can be reduced back to its original form from its oxidized state.

    Substitution: Deuterium atoms can be replaced with hydrogen under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), oxygen (O2).

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2).

    Substitution Reagents: Deuterium oxide (D2O), deuterated solvents.

Major Products

    Oxidation Products: Disulfide derivatives of ergothioneine.

    Reduction Products: Regenerated this compound.

    Substitution Products: Partially or fully deuterated ergothioneine derivatives.

Scientific Research Applications

L-(+)-Ergothioneine-d3 has a wide range of scientific research applications, including:

Chemistry

    Antioxidant Studies: Used to study the antioxidant properties and mechanisms of action.

    Isotope Labeling: Employed in research involving isotope effects and tracing metabolic pathways.

Biology

    Cellular Protection: Investigated for its role in protecting cells from oxidative damage.

    Enzyme Studies: Used to study enzyme interactions and functions.

Medicine

    Therapeutic Potential: Explored for its potential in treating diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

    Pharmacokinetics: Used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

Industry

    Cosmetics: Incorporated into skincare products for its antioxidant properties.

    Nutraceuticals: Used in dietary supplements for its potential health benefits.

Mechanism of Action

L-(+)-Ergothioneine-d3 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including:

    Enzymes: Acts as a cofactor for certain enzymes involved in redox reactions.

    Cellular Pathways: Modulates signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

L-(+)-Ergothioneine-d3 is unique due to its deuterium content, which enhances its stability and resistance to metabolic degradation compared to its non-deuterated counterpart. Similar compounds include:

    L-Ergothioneine: The non-deuterated form, which has similar antioxidant properties but may be less stable.

    Glutathione: Another sulfur-containing antioxidant, but with different molecular targets and mechanisms of action.

    Cysteine: An amino acid with antioxidant properties, but less potent compared to ergothioneine.

This compound stands out due to its enhanced stability and potential for use in various scientific and industrial applications.

Biological Activity

L-(+)-Ergothioneine-d3 (ET-d3) is a stable isotopic form of ergothioneine, a naturally occurring sulfur-containing amino acid with significant biological activity. Ergothioneine is primarily obtained from dietary sources, especially mushrooms, and has been recognized for its antioxidant properties, cytoprotection, and potential role in various health conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

This compound exerts its biological effects through several mechanisms:

  • Antioxidant Activity : Ergothioneine acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. Unlike primary antioxidants that react directly with ROS, ergothioneine may function more as a regulator of the antioxidant defense system, particularly when primary antioxidants are depleted .
  • Regulation of Antioxidant Enzymes : It has been shown to regulate the KEAP1-NRF2 signaling pathway, leading to the upregulation of various antioxidant genes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) . This regulation enhances cellular defenses against oxidative damage.
  • Cytoprotection : Ergothioneine provides cytoprotection in various tissues by reducing inflammation and improving mitochondrial function. Studies indicate that it can mitigate mitochondrial-specific ROS production, which is crucial for cellular energy metabolism and overall cell health .
  • Neuroprotection : The compound crosses the blood-brain barrier, suggesting potential neuroprotective effects. Research indicates that ergothioneine may help combat neurodegeneration and cognitive decline associated with aging .

Case Studies and Experimental Evidence

A variety of studies have investigated the effects of this compound on biological systems:

  • Animal Models : In a study using a rat model of pre-eclampsia, treatment with ergothioneine resulted in significant alterations in plasma metabolite profiles, suggesting its role in modulating metabolic pathways associated with oxidative stress . Specifically, levels of certain fatty acyl substrates involved in mitochondrial beta-oxidation were significantly lower in untreated control groups compared to those receiving ergothioneine.
  • Human Studies : A clinical trial involving oral ingestion of an ergothioneine-rich mushroom strain showed a significant increase in plasma ergothioneine concentrations over 12 weeks. This increase correlated with improved skin hydration and elasticity, indicating potential dermatological benefits .

Summary of Key Findings

Study FocusKey Findings
Antioxidant MechanismErgothioneine enhances NRF2 signaling and upregulates antioxidant genes .
Mitochondrial ProtectionReduces ROS production in mitochondrial dysfunction models .
NeuroprotectionMay prevent cognitive decline by protecting neural tissues .
Clinical BenefitsIncreases skin hydration and elasticity in human trials .

Properties

IUPAC Name

5-[(2S)-2-carboxy-2-[dimethyl(trideuteriomethyl)azaniumyl]ethyl]-1H-imidazole-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSISHJJTAXXQAX-LNEZGBMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=C(N1)[S-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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